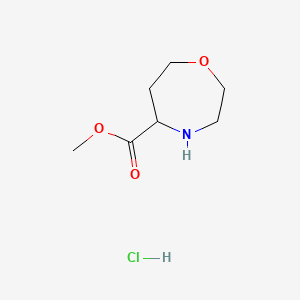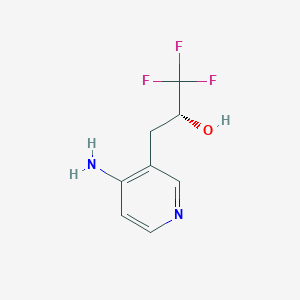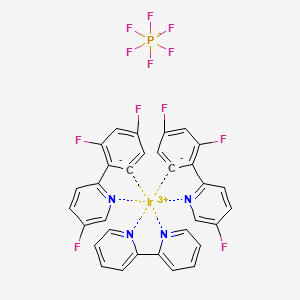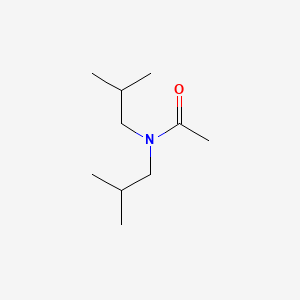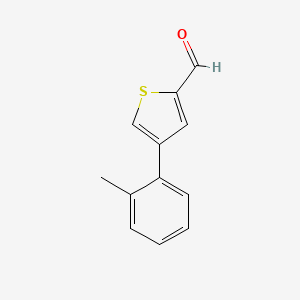
4-(2-Methylphenyl)-2-thiophenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylphenyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a 2-methylphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)-2-thiophenecarbaldehyde typically involves the reaction of 2-methylphenylthiophene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the thiophene derivative reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(2-Methylphenyl)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-(2-Methylphenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(2-Methylphenyl)-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(2-Methylphenyl)-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 4-(2-Methylphenyl)-2-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .
類似化合物との比較
4-(2-Methylphenyl)-2-thiophenemethanol: The reduced form of the aldehyde.
4-(2-Methylphenyl)-2-thiophenecarboxylic acid: The oxidized form of the aldehyde.
2-Methylphenylthiophene: The parent thiophene compound without the formyl group.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
4-(2-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-8H,1H3 |
InChIキー |
KXNPVZFSTRTECZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


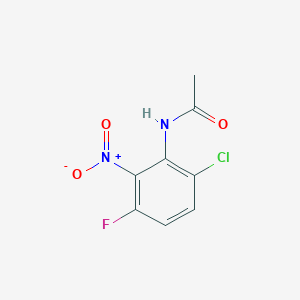
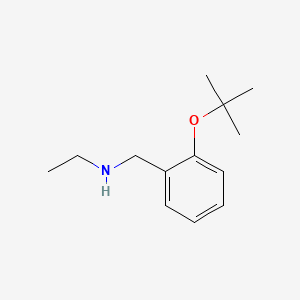
![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
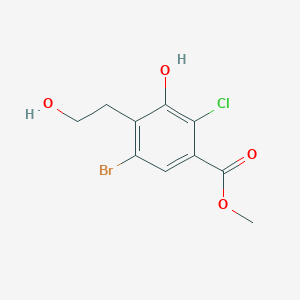
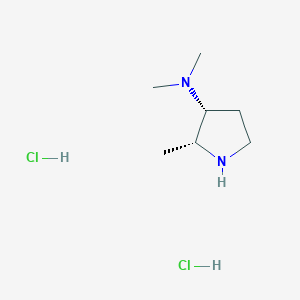
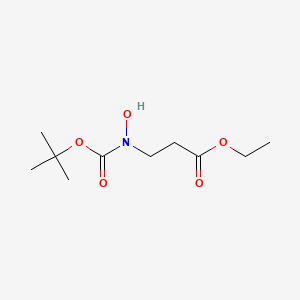
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)

